3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[221]heptane-2-carboxylic acid typically involves multiple steps One common approach is to start with the preparation of the bicyclo[22The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: A simpler analog used in various chemical reactions.
2-Bromonorbornane-1-carboxylic acid: Another derivative with different functional groups
Uniqueness
3-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific combination of functional groups and the bicyclo[2.2.1]heptane ring system. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H17ClN2O4 |
---|---|
Molecular Weight |
336.77g/mol |
IUPAC Name |
3-[[(4-chlorobenzoyl)amino]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H17ClN2O4/c17-11-5-3-8(4-6-11)14(20)18-19-15(21)12-9-1-2-10(7-9)13(12)16(22)23/h3-6,9-10,12-13H,1-2,7H2,(H,18,20)(H,19,21)(H,22,23) |
InChI Key |
ZHLDZBFPGAIYNY-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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